molecular formula C19H22ClN3O2 B2581861 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 801225-06-9

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2581861
CAS No.: 801225-06-9
M. Wt: 359.85
InChI Key: OWUOLUJJGHEQKZ-UHFFFAOYSA-N
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Description

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring substituted with a 2-chlorophenyl group and an acetamide moiety linked to a 4-methoxyphenyl group.

Preparation Methods

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form 4-(2-chlorophenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-16-8-6-15(7-9-16)21-19(24)14-22-10-12-23(13-11-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOLUJJGHEQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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